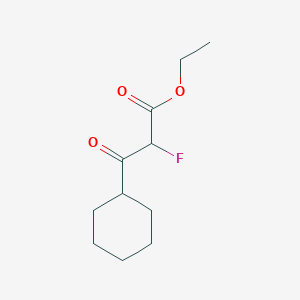
3-Chloro-4-hydroxy-4-methylpentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-hydroxy-4-methylpentan-2-one, also known as CHMPS, is a chemical compound that has been of interest to scientists due to its potential applications in the field of medicinal chemistry. It is a ketone derivative of 4-methyl-2-pentanone and has a molecular weight of 164.6 g/mol. In
Mécanisme D'action
The exact mechanism of action of 3-Chloro-4-hydroxy-4-methylpentan-2-one is not fully understood, but it is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are responsible for the inflammation, pain, and fever associated with many diseases. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, leading to a decrease in inflammation, pain, and fever.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are well-documented. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. Additionally, this compound has been found to reduce fever in animal models of infection. These effects are thought to be due to the inhibition of COX enzymes and the subsequent reduction in prostaglandin production.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Chloro-4-hydroxy-4-methylpentan-2-one in lab experiments is its well-documented effects on inflammation, pain, and fever. This makes it a useful tool for studying these processes in animal models of disease. Additionally, this compound has been found to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.
One limitation of using this compound in lab experiments is its potential toxicity. While it has been shown to be safe in animal models at certain doses, further research is needed to determine its safety in humans. Additionally, the multi-step synthesis process required to produce this compound can be time-consuming and costly.
Orientations Futures
There are several future directions for research on 3-Chloro-4-hydroxy-4-methylpentan-2-one. One area of interest is the development of new drugs based on this compound. By modifying the chemical structure of this compound, it may be possible to create more potent and selective COX inhibitors with fewer side effects.
Another area of interest is the study of this compound as an antibiotic. With the rise of antibiotic-resistant bacteria, there is a need for new antibiotics with different mechanisms of action. This compound may be a promising candidate for further study in this area.
In conclusion, this compound is a chemical compound with potential applications in the field of medicinal chemistry. Its anti-inflammatory, analgesic, and antipyretic properties make it a promising candidate for the development of new drugs. Additionally, its antimicrobial activity suggests that it could be used as an antibiotic. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Méthodes De Synthèse
The synthesis of 3-Chloro-4-hydroxy-4-methylpentan-2-one is a multi-step process that involves the reaction of 4-methyl-2-pentanone with chlorine gas and sodium hydroxide. The reaction takes place in the presence of a solvent such as water or ethanol and requires careful temperature control. The product is then purified using various techniques such as distillation or chromatography.
Applications De Recherche Scientifique
3-Chloro-4-hydroxy-4-methylpentan-2-one has been extensively studied for its potential use in medicinal chemistry. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. Additionally, this compound has been found to have antimicrobial activity against a variety of bacteria and fungi, suggesting that it could be used as an antibiotic.
Propriétés
Numéro CAS |
118348-53-1 |
|---|---|
Formule moléculaire |
C6H11ClO2 |
Poids moléculaire |
150.6 g/mol |
Nom IUPAC |
3-chloro-4-hydroxy-4-methylpentan-2-one |
InChI |
InChI=1S/C6H11ClO2/c1-4(8)5(7)6(2,3)9/h5,9H,1-3H3 |
Clé InChI |
LJUUNWRAANUKNF-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(C)(C)O)Cl |
SMILES canonique |
CC(=O)C(C(C)(C)O)Cl |
Synonymes |
2-Pentanone, 3-chloro-4-hydroxy-4-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



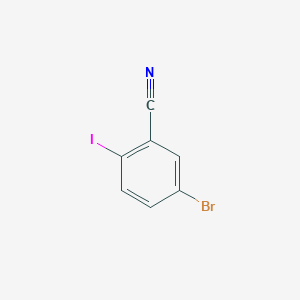
![(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B39575.png)


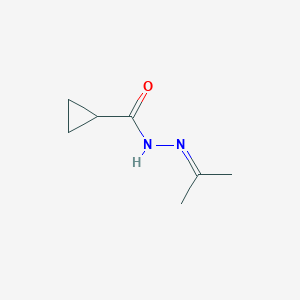
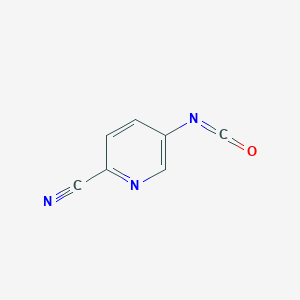


![2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B39590.png)
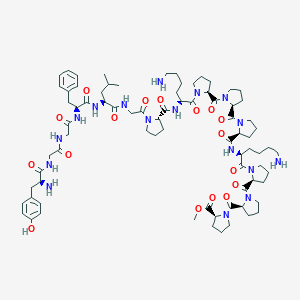


![1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B39603.png)
